Tetrabutylammonium cyanate, technical
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Overview
Description
Tetrabutylammonium cyanate (TBAC) is a chemical compound with the molecular formula (CH₃CH₂CH₂CH₂)₄N(OCN) . It is also known as tetrabutylammonium isocyanate or tetrabutylammonium oxycyanide. The compound has a molecular weight of 284.48 g/mol and the Beilstein registry number 5671059. Its CAS number is 39139-87-2 .
Preparation Methods
Synthetic Routes:: TBAC can be synthesized through various routes. One common method involves the reaction of tetrabutylammonium chloride with silver cyanate (AgOCN). The reaction proceeds as follows:
TBAC+AgOCN→TBACNCO+AgCl
Reaction Conditions:: The reaction typically occurs in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production:: TBAC is not produced on a large industrial scale. it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
TBAC participates in various chemical reactions:
Substitution Reactions: TBAC can undergo nucleophilic substitution reactions, where the cyanate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: TBAC may participate in redox reactions, although its primary role lies in catalysis rather than direct oxidation or reduction.
Common Reagents and Conditions: Reactions involving TBAC often use mild conditions and organic solvents.
Major Products:: The major products formed from TBAC reactions depend on the specific nucleophiles or reactants involved. These can include substituted isocyanates, ureas, or other derivatives.
Scientific Research Applications
TBAC finds applications in scientific research across various fields:
Catalysis: TBAC serves as a catalyst in polymer synthesis and other material creation.
Peptide Synthesis: It facilitates peptide bond formation.
Enzyme Inhibition Studies: TBAC has been used to study enzyme inhibition mechanisms.
Metabolic Processes: Researchers explore its role in metabolic pathways.
Mechanism of Action
TBAC’s mechanism of action primarily involves its catalytic properties. It enhances reactions by providing a suitable environment for specific transformations. Molecular targets and pathways vary based on the specific reactions it catalyzes.
Comparison with Similar Compounds
TBAC’s uniqueness lies in its role as a versatile catalyst. While there are related compounds, such as tetrabutylammonium cyanide (TBACN), TBAC’s specific applications set it apart.
Properties
Molecular Formula |
C17H37N2O+ |
---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
cyanic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CHNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1; |
InChI Key |
PEFQHPVDKJBRFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)O |
Origin of Product |
United States |
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